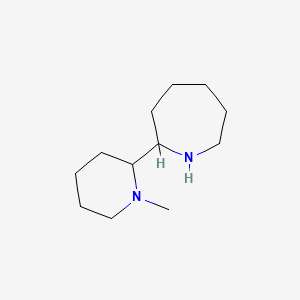

2-(1-Methylpiperidin-2-yl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-2-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-14-10-6-4-8-12(14)11-7-3-2-5-9-13-11/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKUOISMVYSDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2CCCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001240861 | |

| Record name | Hexahydro-2-(1-methyl-2-piperidinyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-17-7 | |

| Record name | Hexahydro-2-(1-methyl-2-piperidinyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-(1-methyl-2-piperidinyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Analysis and Conformational Dynamics of 2 1 Methylpiperidin 2 Yl Azepane

Elucidation of Stereoisomerism and Chiral Centers in Substituted Piperidine-Azepane Systems

The potential for stereoisomerism in 2-(1-Methylpiperidin-2-yl)azepane arises from the presence of chiral centers. A chiral center is typically a tetrahedral atom, most commonly carbon, bonded to four different substituent groups. youtube.com Identifying these centers is the first step in understanding the molecule's three-dimensional architecture.

In the structure of this compound, two carbon atoms are chiral centers:

C2 of the piperidine (B6355638) ring: This carbon is attached to a hydrogen atom, the nitrogen of the piperidine ring (part of the ring), the C3 of the piperidine ring, and the C2 of the azepane ring.

C2 of the azepane ring: This carbon is bonded to a hydrogen atom, the nitrogen of the azepane ring (part of the ring), the C3 of the azepane ring, and the C2 of the piperidine ring.

The presence of two distinct chiral centers means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound, this results in 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.

| Chiral Center | Location | Number of Possible Configurations |

| C2 | Piperidine Ring | 2 (R or S) |

| C2 | Azepane Ring | 2 (R or S) |

| Total Stereoisomers | 4 |

This table outlines the chiral centers and the resulting number of possible stereoisomers for this compound.

The introduction of chiral centers into piperidine scaffolds can significantly influence the molecule's physicochemical properties and its interaction with other chiral molecules. researchgate.net

In-depth Conformational Analysis of the Azepane Ring (e.g., Chair, Boat, Twist-Boat)

The seven-membered azepane ring is a flexible structure with a complex conformational landscape. rsc.orglifechemicals.com Unlike the well-defined chair conformation of cyclohexane, the azepane ring can adopt several low-energy conformations, including chair, boat, and twist-boat forms.

High-level electronic structure calculations on azepane and related seven-membered heterocycles have shown that the twist-chair conformation is generally the most stable. nih.gov The chair conformation is often a transition state rather than a stable minimum. nih.gov The presence of heteroatoms can also influence the relative energies of the boat and chair conformations. nih.gov The conformational diversity of substituted azepanes is a key factor in their properties. lifechemicals.com

| Azepane Conformation | Relative Stability | Notes |

| Twist-Chair | Most Stable | Generally the global minimum for azepane and related systems. nih.gov |

| Chair | Less Stable | Often represents a transition state between other conformations. nih.gov |

| Boat Family | Variable Stability | The presence of heteroatoms can lower the relative energy of boat conformations. nih.gov |

This table summarizes the general conformational preferences of the azepane ring based on computational studies.

Conformational Preferences of the Piperidine Moiety

The six-membered piperidine ring predominantly adopts a chair conformation, which minimizes angle and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. For the this compound molecule, there are two key substituents to consider on the piperidine ring: the N-methyl group and the azepanyl group at the C2 position.

The azepanyl group at C2 is sterically demanding. To minimize steric hindrance with the axial hydrogens at C4 and C6, this large group will strongly prefer to occupy an equatorial position. Similarly, the N-methyl group also has a distinct conformational preference.

Inter-ring Dynamics and Conformational Landscapes of the Bicyclic System

The connection between the C2 of the piperidine and the C2 of the azepane means that the preferred equatorial positioning of this substituent on the piperidine ring will dictate the relative orientation of the two rings. The most stable conformation of the bicyclic system would likely involve:

A chair conformation for the piperidine ring.

An equatorial position for the N-methyl group on the piperidine nitrogen.

An equatorial position for the azepanyl substituent on the piperidine ring.

A twist-chair conformation for the azepane ring.

Rotation around the connecting C-C bond would be possible, but likely hindered by steric interactions between the hydrogen atoms on the adjacent carbons of each ring. This would lead to a set of preferred rotamers that minimize these non-bonded interactions.

Influence of N-Methyl Substitution on Preferred Conformations

The substitution of a methyl group on the nitrogen atom of the piperidine ring has a well-documented and significant impact on its conformational equilibrium. The N-methyl group can exist in either an axial or an equatorial position.

Numerous studies have demonstrated that the equatorial conformer of N-methylpiperidine is considerably more stable than the axial conformer. rsc.orgelectronicsandbooks.com This preference is due to the avoidance of unfavorable steric interactions (1,3-diaxial interactions) between the axial methyl group and the axial hydrogens on C3 and C5 of the piperidine ring. The energy difference in favor of the equatorial methyl group is significant, strongly biasing the equilibrium. rsc.orgelectronicsandbooks.com

| System | Solvent/Phase | Energy Difference (ΔG°equatorial → axial) | Reference |

| N-methylpiperidine | Cyclohexane | 11.3 ± 0.8 kJ mol-1 | rsc.orgelectronicsandbooks.com |

| N-methylpiperidine | Gas Phase | < 12.5 kJ mol-1 | rsc.orgelectronicsandbooks.com |

This table presents the experimentally determined energy difference between the equatorial and axial conformers of the methyl group in N-methylpiperidine, highlighting the strong preference for the equatorial position.

Advanced Synthetic Methodologies for 2 1 Methylpiperidin 2 Yl Azepane and Analogous Scaffolds

Strategies for the Construction of Azepane Ring Systems

The synthesis of the azepane core relies on several key strategic approaches, including ring-closing reactions, ring-expansion methodologies, and various multistep sequences. These methods offer diverse pathways to access functionalized azepane derivatives, overcoming the inherent challenges of forming seven-membered rings. The development of novel catalytic systems and reaction cascades has significantly expanded the toolbox for organic chemists, enabling the construction of these complex scaffolds with greater efficiency and control.

Ring-Closing Reactions (e.g., Ring-Closing Metathesis, Tandem Amination/Cyclization)

Ring-closing reactions are a cornerstone of cyclic compound synthesis. For azepanes, Ring-Closing Metathesis (RCM) and tandem amination/cyclization reactions have emerged as powerful tools.

Ring-Closing Metathesis (RCM) is a widely utilized variation of olefin metathesis for synthesizing unsaturated rings. wikipedia.org It involves the intramolecular metathesis of a diene, catalyzed by metal complexes (typically ruthenium-based), to form a cycloalkene and volatile ethylene. wikipedia.org RCM has proven effective for creating a wide range of ring sizes, from 5 to over 45 atoms, and is compatible with numerous functional groups, making it suitable for complex molecule synthesis. wikipedia.org In the context of azepane synthesis, RCM can be used to close a seven-membered ring from an appropriate acyclic precursor containing two terminal alkenes. orgsyn.orgresearchgate.net For instance, RCM has been successfully applied in the synthesis of the azepane ring of the cathepsin K inhibitor SB-462795. orgsyn.org

Tandem Amination/Cyclization represents an efficient one-pot strategy for constructing azepine rings. A notable example is the copper(I)-catalyzed tandem reaction of functionalized allenynes with primary or secondary amines. mdpi.comnih.gov This process involves the intermolecular addition of an amine to the alkyne, followed by an intramolecular cyclization onto the allene (B1206475) system, affording functionalized azepine-2-carboxylates and their phosphorus analogues. mdpi.comnih.gov The proposed mechanism initiates with the formation of a copper acetylide, followed by nucleophilic amine addition and subsequent cyclization. mdpi.com

| Method | Description | Catalyst/Reagents | Key Features |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene to form an unsaturated ring and ethylene. wikipedia.org | Ruthenium-based catalysts (e.g., Grubbs' catalysts). orgsyn.org | Forms 5- to 7-membered rings and larger macrocycles; broad functional group tolerance. wikipedia.org |

| Tandem Amination/Cyclization | One-pot reaction combining intermolecular amine addition and intramolecular cyclization of allenynes. mdpi.com | Copper(I) catalysts. mdpi.comnih.gov | Efficiently produces trifluoromethyl-substituted azepine derivatives. mdpi.comnih.gov |

Ring-Expansion Methodologies (e.g., from Smaller Heterocycles, Photochemical Dearomatization of Nitroarenes)

Ring-expansion reactions provide an alternative route to azepanes, often starting from more readily available smaller rings or aromatic systems.

Expansion from Smaller Heterocycles: The stereoselective and regioselective expansion of piperidine (B6355638) rings can yield diastereomerically pure azepane derivatives in excellent yields. rsc.org This strategy has been successfully applied to construct the azepine backbone of potential drug candidates. rsc.org Other examples include the expansion of 1-azirines via cycloaddition reactions and the thermal ring expansion of 2-azidoselenochromenes to form 1,3-benzoselenazepines. acs.orgnih.gov

Photochemical Dearomatization of Nitroarenes: A novel and powerful strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene at room temperature, which transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. manchester.ac.ukresearchgate.net A subsequent hydrogenolysis step yields the saturated azepane. nih.govmanchester.ac.uk This two-step process is highly modular, allowing the substitution pattern of the starting nitroarene to be directly translated to the final azepane product, providing access to poly-functionalized systems that are difficult to prepare by other means. manchester.ac.uk This technique has been used to synthesize azepane analogues of existing piperidine-containing drugs. nih.gov

| Ring-Expansion Method | Starting Material | Conditions | Key Features |

| Piperidine Ring Expansion | Substituted Piperidines | Not specified | Stereoselective and regioselective formation of azepanes. rsc.org |

| Photochemical Dearomatization | Nitroarenes | Blue light, P(O-i-Pr)₃, then H₂/Pd/C or PtO₂ | Two-step access to complex azepanes; modular and predictable substitution patterns. nih.govresearchgate.netmanchester.ac.uk |

Multistep Synthetic Sequences for Azepane Formation

The construction of the azepane ring often requires well-designed multistep synthetic sequences. researchgate.net These sequences involve a series of reactions that progressively build the required carbon framework and introduce the necessary functional groups before the final ring-closing step. Designing such a sequence requires careful consideration of functional group compatibility and the potential for competitive side reactions at each step. youtube.com A common approach involves breaking down the complex target into a series of simpler, single-step transformations, a process known as retrosynthetic analysis. youtube.comyoutube.com Protecting group strategies are often essential in multistep synthesis to temporarily mask a reactive functional group while another part of the molecule is being modified. youtube.com

Silyl-aza-Prins Cyclization Approaches to Azepane Derivatives

The silyl-aza-Prins cyclization is a notable method for the synthesis of seven-membered nitrogen heterocycles. acs.orgnih.gov This reaction involves the condensation of an allylsilyl amine with an aldehyde to form an E-iminium ion. acs.orgacs.org This intermediate then undergoes a 7-endo cyclization, leading to a stabilized carbocation beta to the silicon atom. acs.orgacs.org The final elimination of the silyl (B83357) group yields the azepane derivative. acs.orgacs.org

Formal 1,3-Migration and Selective Annulation Strategies

A unique protocol for synthesizing azepane derivatives involves a formal 1,3-migration of hydroxy or acyloxy groups, initiated by an α-imino rhodium carbene. nih.govacs.orgacs.org This migration-annulation strategy provides a time-saving procedure with good functional group tolerance for accessing densely functionalized seven-membered N-heterocycles. nih.govacs.org The proposed mechanism involves a cascade reaction that starts with a hydrogen-bond-promoted O–H insertion to form an oxetane, which then undergoes a ring-opening to furnish an enolate. acs.org Subsequent hydrogen transfer and annulation of the resulting nitrogen anion afford the final azepane product. acs.org This method represents a powerful use of α-imino rhodium carbenes in the synthesis of N-heterocycles. acs.org

Tethered Aminohydroxylation for Stereoselective Azepane Synthesis

For the synthesis of highly functionalized azepanes, such as polyhydroxylated iminosugars, stereoselectivity is paramount. The osmium-catalyzed tethered aminohydroxylation (TA) offers a novel and highly stereoselective approach. nih.govacs.org This strategy is particularly useful for synthesizing pentahydroxyazepane iminosugars. nih.gov

The key step involves the osmium-catalyzed aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor, such as D-mannose. nih.govacs.org The tethering strategy ensures complete regio- and stereocontrol during the formation of the new C–N bond. nih.govacs.org The reaction proceeds through an aroyloxycarbamate intermediate, which, upon treatment with an osmium catalyst, leads to an oxazolidinone. nih.gov Subsequent hydrolysis of the oxazolidinone and intramolecular reductive amination afford the desired polyhydroxylated azepane. nih.gov This method marks the first application of the osmium-catalyzed TA reaction to the synthesis of iminosugar analogues containing an azepane ring. nih.govacs.org

Stereoselective Synthesis of Substituted Piperidine Derivatives

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural alkaloids. Achieving stereocontrol in the synthesis of substituted piperidines is crucial for modulating their biological activity. Modern synthetic chemistry offers several powerful methods to achieve this.

One prominent strategy is the use of transition-metal catalysis. Rhodium-catalyzed asymmetric reactions have proven particularly effective. For instance, a rhodium(I)-catalyzed [2+2+2] cycloaddition between alkynes and oxygen-linked alkenyl isocyanates provides a route to highly substituted piperidinol scaffolds. nih.gov This method allows for the assembly of the piperidine core from three separate components with high enantioselectivity. Subsequent diastereoselective hydrogenation (>19:1 d.r.) and cleavage of the temporary tether yield functionalized N-methylpiperidine products. nih.gov

Another powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method allows for the synthesis of enantioenriched 3-substituted piperidines starting from pyridine (B92270) itself. The process involves a three-step sequence:

Partial reduction of pyridine to a dihydropyridine (B1217469) intermediate.

Rh-catalyzed asymmetric carbometalation of the dihydropyridine with an aryl or vinyl boronic acid.

A second reduction to furnish the saturated piperidine ring.

This strategy provides excellent yields and high enantioselectivity (e.g., up to 96% ee for a 3-phenylpiperidine (B1330008) precursor) and has been applied to the formal synthesis of drug candidates like Preclamol and Niraparib. acs.org The versatility of this method allows for the introduction of a wide array of substituents at the 3-position with high stereochemical fidelity.

Table 1: Comparison of Rhodium-Catalyzed Methods for Stereoselective Piperidine Synthesis

| Method | Key Features | Starting Materials | Typical Catalyst System | Stereocontrol | Ref |

|---|---|---|---|---|---|

| Asymmetric [2+2+2] Cycloaddition | Builds polysubstituted ring from three components. | Alkyne, Alkenyl isocyanate | Rh(I) complex with chiral ligand | High enantioselectivity | nih.gov |

| Asymmetric Reductive Heck Reaction | Functionalizes pyridine core directly. | Pyridine, Boronic acids | Rh complex, Chiral ligand | High enantioselectivity (e.g., 96% ee) | acs.org |

Development of Synthetic Routes for N-Methylated Piperidine Components

The introduction of a methyl group onto the piperidine nitrogen is a critical step in synthesizing the target compound. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, including piperidine, to form the corresponding tertiary amine. wikipedia.org

This one-pot reaction utilizes an excess of formaldehyde (B43269) and formic acid. jk-sci.com The mechanism involves the initial formation of an iminium ion from the reaction of the secondary amine (piperidine) with formaldehyde. This electrophilic iminium ion is then reduced by formic acid, which acts as a hydride donor, yielding the N-methylated piperidine and carbon dioxide. wikipedia.orgname-reaction.com A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the risk of over-alkylation to form a quaternary ammonium (B1175870) salt, which can be a problem with other methylating agents like methyl iodide. youtube.com This makes the reaction highly reliable for producing the desired N-methylpiperidine core. wikipedia.orgyoutube.com Chiral centers on the amine starting material are also typically preserved under these reaction conditions. wikipedia.org

Table 2: Key Aspects of the Eschweiler-Clarke Reaction for N-Methylation

| Reagent | Role in Reaction | Key Outcome | Advantages | Ref |

|---|---|---|---|---|

| Formaldehyde (CH₂O) | Carbon source for the methyl group | Forms an intermediate iminium ion with the amine | Readily available, efficient | wikipedia.orgname-reaction.com |

| Formic Acid (HCOOH) | Reducing agent (hydride source) | Reduces the iminium ion to the tertiary amine | Irreversible reaction (CO₂ evolution), avoids over-alkylation | wikipedia.orgjk-sci.com |

Methodologies for Coupling Piperidine and Azepane Moieties

Directly coupling a pre-formed piperidine ring to an azepane ring is synthetically challenging. A more common and powerful strategy involves constructing the azepane ring through the expansion of a smaller, pre-existing ring, such as a piperidine or a related precursor.

A novel and powerful method for synthesizing polysubstituted azepanes is the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This strategy, which is mediated by blue light at room temperature, transforms a six-membered aromatic framework into a seven-membered azepine ring system. researchgate.netphotoreact.eu The key step is the photochemical conversion of a nitro group into a highly reactive singlet nitrene, which triggers the ring expansion. A subsequent hydrogenolysis step reduces the unsaturated azepine intermediate to the desired saturated azepane. nih.gov This two-step process allows for the creation of complex azepanes from simple, readily available nitroarenes and has been used to synthesize azepane analogues of known piperidine-based drugs. nih.govphotoreact.eu

Another innovative approach involves the ring expansion of fused bicyclic aminocyclopropanes. rsc.org In this method, a dihalocarbene is first reacted with a tetrahydropyridine (B1245486) to form a 7,7-dihalo-2-azabicyclo[4.1.0]heptane derivative. Subsequent reductive amination with an aldehyde or ketone triggers the cleavage of the cyclopropane (B1198618) ring, leading to the formation of a functionalized, ring-expanded azepane product. rsc.org This strategy effectively uses the strain of the cyclopropane ring to drive the formation of the larger, seven-membered heterocycle.

Diastereomerically pure azepane derivatives have also been successfully prepared through the ring expansion of piperidine precursors with excellent stereoselectivity and regioselectivity. rsc.org These ring expansion strategies represent the most advanced and viable routes for "coupling" a piperidine-like structure to an azepane core.

Total Synthesis Approaches to Natural Products Incorporating Piperidine-Azepane Linkages

While natural products containing a direct 2-(piperidin-2-yl)azepane linkage are not widely reported, the synthetic strategies developed for other complex alkaloids are highly relevant. The synthesis of molecules containing both piperidine and azepane rings, such as certain histamine (B1213489) H3 receptor ligands, demonstrates the feasibility of incorporating both heterocycles into a single bioactive compound. nih.gov The synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane, a close analogue of the target compound, further confirms the existence and accessibility of such linked scaffolds.

The total synthesis of natural products often relies on the robust construction of individual heterocyclic cores. Methodologies such as the iron-catalyzed reductive amination of ω-amino fatty acids are efficient for preparing not only piperidines but also azepanes through intramolecular cyclization. mdpi.com

Furthermore, the synthesis of pyrrolidine (B122466) or piperidine ring-fused azepino[5,4,3-cd]indole derivatives has been accomplished via N-acyliminium ion cyclization. elsevierpure.com This demonstrates that complex polycyclic systems incorporating both piperidine and azepine structural features can be accessed. The strategies outlined in the preceding sections for stereoselective piperidine synthesis and azepane formation via ring expansion provide a clear and powerful toolkit. A plausible approach to a natural product bearing the 2-(1-Methylpiperidin-2-yl)azepane scaffold would likely involve the stereocontrolled synthesis of a functionalized 2-substituted piperidine, followed by a ring-expansion strategy to construct the azepane portion, and finally, N-methylation via the Eschweiler-Clarke reaction.

Computational Chemistry and Theoretical Investigations of 2 1 Methylpiperidin 2 Yl Azepane

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy.

For 2-(1-Methylpiperidin-2-yl)azepane, these calculations can elucidate several key aspects. The calculated distribution of electron density and the resulting electrostatic potential map can identify nucleophilic and electrophilic regions of the molecule. For instance, the nitrogen atoms in the piperidine (B6355638) and azepane rings are expected to be regions of high electron density, making them potential sites for protonation or coordination to metal ions.

The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Bonding characteristics, such as bond lengths, bond angles, and dihedral angles, are determined by performing a geometry optimization. This computational process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For this compound, this would reveal the preferred three-dimensional arrangement of the piperidine and azepane rings relative to each other.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| Total Electronic Energy | -658.9 Hartree | Represents the intrinsic stability of the optimized geometry. |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 1.9 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

While quantum calculations provide a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes its shape in a given environment (e.g., in a solvent like water).

For this compound, a key area of investigation is its conformational flexibility. Both the six-membered piperidine ring and the seven-membered azepane ring can adopt multiple conformations (e.g., chair, boat, twist-boat). The linkage between these two rings introduces additional rotational freedom. MD simulations can explore the vast landscape of possible conformations and determine the relative populations of different shapes at a given temperature. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Table 2: Illustrative Conformational Analysis from a Hypothetical 100 ns MD Simulation

| Conformational State | Ring Pucker | Dihedral Angle (C-C-N-C) | Population (%) |

| State 1 | Piperidine: Chair, Azepane: Chair | 175° | 65% |

| State 2 | Piperidine: Chair, Azepane: Twist-Chair | -60° | 25% |

| State 3 | Piperidine: Twist-Boat, Azepane: Chair | 180° | 8% |

| Other States | Various | Various | 2% |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, one can predict its NMR spectrum. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to verify the structure. This is particularly useful for assigning specific signals to the correct atoms in this structurally complex molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

| Piperidine C2 | 65.2 | Attached to Azepane and N-methyl |

| Piperidine C6 | 55.8 | Adjacent to N-methyl |

| Azepane C2 | 68.1 | Attached to Piperidine |

| Azepane C7 | 48.9 | Adjacent to NH |

| N-Methyl Carbon | 42.5 | Attached to Piperidine Nitrogen |

Ligand-Receptor Docking Studies (Conceptual Frameworks for Interaction Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, which is typically a protein. This method is central to drug discovery and helps to understand the potential biological activity of a molecule.

Although the specific biological targets of this compound are not established, its structure, containing a piperidine moiety, suggests potential interactions with receptors that recognize similar motifs, such as nicotinic acetylcholine (B1216132) receptors or certain G-protein coupled receptors.

In a conceptual docking study, one would take the 3D structure of a target protein and computationally place the this compound molecule into its binding site in numerous possible poses. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results would highlight the key intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the ligand-receptor complex.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways for Synthesis

Computational chemistry can also be used to explore and optimize the chemical reactions used to synthesize a molecule. For this compound, one could investigate plausible synthetic routes using DFT.

A common approach involves reductive amination. For example, a potential synthesis could involve the reaction between 1-methyl-2-piperidinecarboxaldehyde and azepane. DFT calculations could model this entire reaction pathway. By locating the transition state structures for each step, one can calculate the activation energy. A lower activation energy implies a faster reaction rate. This allows chemists to compare different potential synthetic strategies on a computer before attempting them in the lab, saving time and resources. The calculations can also provide insights into the reaction mechanism and predict the stereochemical outcome of the reaction.

Analytical Characterization Methodologies in Research on 2 1 Methylpiperidin 2 Yl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(1-Methylpiperidin-2-yl)azepane in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a detailed map of the atomic connectivity and stereochemical arrangement can be constructed.

¹H NMR spectra provide information on the chemical environment and connectivity of protons. For this compound, the spectrum would be complex due to the numerous methylene (B1212753) protons in the piperidine (B6355638) and azepane rings. The N-methyl group would appear as a distinct singlet, while the protons on the carbons adjacent to the nitrogen atoms would be shifted downfield. The proton at the chiral center (C2 of the piperidine ring) would likely appear as a multiplet, with its coupling constants providing insight into the relative stereochemistry of the substituents.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons are indicative of their electronic environment; for instance, carbons bonded to nitrogen atoms are observed at a lower field compared to other aliphatic carbons. The N-methyl carbon would also have a characteristic chemical shift. Studies on similar N-methylpiperidine derivatives show typical chemical shifts that can be used for comparison. cmst.euchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for N-methylpiperidine and azepane moieties. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.2-2.4 (s) | ~42-47 |

| Piperidine C2-H | ~2.5-2.8 (m) | ~60-65 |

| Piperidine C6-H | ~2.8-3.1 (m), ~2.0-2.3 (m) | ~55-60 |

| Piperidine CH₂ | ~1.3-1.8 (m) | ~24-35 |

| Azepane C2'-H | ~3.0-3.3 (m) | ~58-63 |

| Azepane C7'-H | ~2.6-2.9 (m) | ~45-50 |

| Azepane CH₂ | ~1.4-1.9 (m) | ~26-40 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of the compound. For this compound (C₁₂H₂₄N₂), the expected monoisotopic mass is approximately 196.1939 Da. The observation of an ion with this m/z value would strongly support the compound's identity.

Fragmentation Analysis: In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion fragments in a predictable manner, yielding smaller ions that are characteristic of the molecule's structure. The fragmentation of N-alkylated cyclic amines is well-documented. libretexts.orgwhitman.edu For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org This would lead to the formation of stable iminium ions. For example, cleavage of the bond between the piperidine and azepane rings would be a major fragmentation route.

Loss of the N-methyl group: Cleavage of the N-methyl bond could occur.

Ring opening: Fragmentation of the piperidine or azepane rings can also occur, leading to a series of characteristic daughter ions.

Analysis of these fragmentation patterns allows for the confirmation of the presence of both the N-methylpiperidine and azepane moieties within the structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound Note: These are predicted fragments based on common fragmentation pathways for similar amines.

| m/z Value | Possible Fragment Structure/Identity | Fragmentation Pathway |

| 196 | [C₁₂H₂₄N₂]⁺ | Molecular Ion (M⁺) |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [C₆H₁₂N]⁺ | Iminium ion from the N-methylpiperidine ring |

| 97 | [C₆H₁₁N]⁺ | Azepane ring fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching: Strong absorptions in the 2800-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds. wikipedia.org

C-H bending: Absorptions around 1450 cm⁻¹ corresponding to the scissoring and bending of CH₂ groups.

C-N stretching: These absorptions typically appear in the 1000-1250 cm⁻¹ region and can confirm the presence of the amine functionalities.

"Bohlmann bands": The presence of a lone pair on the nitrogen anti-periplanar to an adjacent C-H bond can give rise to characteristic bands in the 2700-2800 cm⁻¹ region, which can provide conformational information.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds. The C-C stretching vibrations of the piperidine and azepane rings would be expected to produce distinct signals in the Raman spectrum. Theoretical studies on the vibrational spectra of seven-membered rings like azepane can aid in the interpretation of these spectra. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound Note: These are general frequency ranges for the expected functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aliphatic C-H Stretch | 2800-3000 | IR, Raman |

| CH₂ Bend | ~1450 | IR |

| C-N Stretch | 1000-1250 | IR |

| C-C Stretch | 800-1200 | Raman, IR (weak) |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for determining the purity of this compound and for separating its enantiomers to determine the enantiomeric excess (e.e.).

Purity Assessment: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the chemical purity of a sample. By developing a suitable chromatographic method, any impurities can be separated from the main compound and quantified. For a non-volatile compound like this compound, reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with an additive like trifluoroacetic acid) would be a common choice. GC can also be used, likely requiring a high-temperature column and potentially derivatization of the amine groups to improve volatility and peak shape.

Enantiomeric Excess Determination: Since this compound is a chiral molecule, it is crucial to determine the ratio of the two enantiomers in a sample. This is typically achieved using chiral HPLC. chiralpedia.comresearchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of amine-containing compounds. nih.gov The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of such a method is critical for controlling the stereochemical outcome of an asymmetric synthesis. sci-hub.senih.gov

Table 4: Illustrative Chiral HPLC Separation Data for this compound Note: This is a hypothetical example to illustrate the principle of chiral separation.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 10.2 | 98.5 |

| (S)-enantiomer | 12.5 | 1.5 |

| Enantiomeric Excess (e.e.) | 97.0% |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt derivative can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.

Solid-State Structure: The crystal structure would reveal the preferred conformation of the piperidine and azepane rings. The piperidine ring is expected to adopt a chair conformation. nih.govnih.gov The azepane ring is more flexible and can exist in several low-energy conformations, such as a twist-chair. The analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonding (if a salt is formed) and van der Waals forces, that govern the solid-state assembly.

Absolute Configuration: For a chiral compound, X-ray crystallography on a crystal containing a single enantiomer (or a salt with a known chiral counter-ion) can be used to determine its absolute configuration. By using anomalous dispersion effects, the true handedness of the molecule can be established, for example, as (R) or (S) at the chiral center. This is a crucial piece of information for any application where stereochemistry is important. In the absence of a single crystal of the target compound, analysis of the crystal structures of closely related piperidinium (B107235) salts can provide valuable insights into expected conformations and packing motifs. tcichemicals.comiucr.org

Table 5: Hypothetical Crystallographic Data for a Salt of this compound Note: This is an illustrative table of parameters that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.3 |

| Volume (ų) | 1002.5 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.09 |

| Conformation of Piperidine Ring | Chair |

| Conformation of Azepane Ring | Twist-Chair |

Structure Activity Relationship Sar Studies of 2 1 Methylpiperidin 2 Yl Azepane Derivatives

Design Principles for the Creation of Structural Analogues and Homologs

The generation of structural analogues and homologs of 2-(1-Methylpiperidin-2-yl)azepane is primarily guided by the objective of exploring and optimizing the compound's chemical and biological properties. The core scaffold, consisting of a piperidine (B6355638) ring linked to an azepane ring, offers multiple points for modification. Key design principles involve systematic alterations to the parent structure to probe the chemical space and understand how these changes affect the molecule's interactions with biological targets.

One fundamental approach is the synthesis of homologous series, which involves incrementally increasing the length of an alkyl chain at a specific position. This allows for the investigation of the impact of size and lipophilicity on the compound's activity. Another key principle is the introduction of various functional groups to explore electronic and steric effects. These groups can range from simple alkyl or aryl substituents to more complex moieties that can act as hydrogen bond donors or acceptors.

The rationale behind these designs often stems from a desire to enhance receptor binding, improve selectivity, or modify pharmacokinetic properties. For instance, introducing polar groups might increase aqueous solubility, while lipophilic groups could enhance membrane permeability. The synthesis of constrained analogues, where the flexibility of the molecule is reduced by introducing additional rings or rigid linkers, is another important strategy to lock the molecule into a specific conformation that may be more favorable for binding. The stereoselective synthesis of azepane derivatives from piperidine precursors is a well-established method to create diastereomerically pure compounds, which is crucial for studying stereochemical effects. rsc.orgrsc.org

Impact of Substituent Variations on the Piperidine Ring on the Overall Structure

The introduction of substituents can affect the following:

Conformational Equilibrium: Small alkyl groups at various positions on the piperidine ring may have a minimal impact on the chair conformation. However, larger, bulkier groups will have a strong preference for the equatorial position to minimize steric strain. This can, in turn, influence the relative orientation of the azepane ring.

Lipophilicity and Polarity: The addition of non-polar substituents, such as alkyl or aryl groups, will increase the lipophilicity of the molecule. Conversely, introducing polar groups like hydroxyl (-OH) or amino (-NH2) groups will increase its polarity. These changes are critical for modulating the compound's solubility and its ability to cross biological membranes.

Receptor Interactions: Substituents can directly participate in interactions with a biological target. For example, a hydroxyl group could act as a hydrogen bond donor, or an aromatic ring could engage in pi-stacking interactions. The position and nature of these substituents are therefore critical for determining the binding affinity and selectivity of the compound.

Table 1: Representative Data on the Impact of Piperidine Ring Substitutions

| Compound | Substituent on Piperidine Ring | Predicted LogP | Potential Interaction |

| 1 | None | 2.5 | Baseline |

| 1a | 4-Fluoro | 2.6 | Halogen bonding |

| 1b | 4-Hydroxy | 2.1 | Hydrogen bond donor/acceptor |

| 1c | 4-Methyl | 2.9 | Hydrophobic interaction |

| 1d | 4-Phenyl | 4.2 | Pi-stacking, hydrophobic interaction |

Note: The data in this table is representative and intended to illustrate the principles of SAR based on general chemical knowledge, as specific experimental data for these derivatives of this compound is not publicly available.

Influence of Substituent Variations on the Azepane Ring on the Overall Structure

Key considerations for azepane ring substitutions include:

Conformational Flexibility: The introduction of substituents can stabilize one conformation over others, thereby reducing the conformational flexibility of the azepane ring. This can be advantageous if the stabilized conformation is the one required for biological activity.

Size and Steric Hindrance: Similar to the piperidine ring, the size of the substituent on the azepane ring is a critical factor. Bulky groups can introduce significant steric hindrance, which may either be detrimental or beneficial, depending on the topology of the target binding site.

Introduction of Functional Groups: The addition of functional groups to the azepane ring can introduce new interaction points. For example, a carbonyl group could act as a hydrogen bond acceptor, while an amino group could be protonated and form ionic interactions. The synthesis of functionalized azepanes can be achieved through methods like ring expansion of substituted piperidines. rsc.org

Table 2: Representative Data on the Impact of Azepane Ring Substitutions

| Compound | Substituent on Azepane Ring | Predicted Conformational Rigidity | Potential Interaction |

| 1 | None | Flexible | Baseline |

| 1e | 3-Oxo | Moderately rigid | Hydrogen bond acceptor |

| 1f | 4-Hydroxy | Flexible | Hydrogen bond donor/acceptor |

| 1g | 4,4-Dimethyl | Moderately rigid | Hydrophobic interaction |

| 1h | Fused cyclopropyl (B3062369) ring | Rigid | Steric influence |

Note: The data in this table is representative and intended to illustrate the principles of SAR based on general chemical knowledge, as specific experimental data for these derivatives of this compound is not publicly available.

Stereochemical Effects on Chemical Interactions and Potential Functional Relevance

The linkage between the piperidine and azepane rings in this compound creates a chiral center at the C2 position of the piperidine ring. Furthermore, substitutions on either ring can introduce additional chiral centers. The stereochemistry of these centers is of paramount importance as it dictates the three-dimensional arrangement of the atoms in space, which in turn governs how the molecule interacts with chiral biological macromolecules like receptors and enzymes.

The synthesis of diastereomerically pure azepane derivatives through methods like piperidine ring expansion highlights the significance of controlling stereochemistry. rsc.orgrsc.org The biological activity of bicyclic piperazine (B1678402) analogs, for example, has been shown to be dependent on the absolute configuration of the chiral center. nih.gov

Key aspects of stereochemical effects include:

Enantioselectivity of Binding: Enantiomers of a chiral compound can exhibit significantly different affinities for a biological target. One enantiomer may bind with high affinity, while the other may bind weakly or not at all.

Conformational Locking: The stereochemistry at a particular center can influence the conformational preferences of the rings. For example, the relative stereochemistry between substituents on the piperidine and azepane rings can lock the molecule into a specific conformation, which may be beneficial for activity.

The stereoselective synthesis and separation of individual stereoisomers are therefore essential steps in the SAR studies of these compounds to fully elucidate their functional relevance.

Exploration of N-Methylation and Other N-Substitutions within the Piperidine and Azepane Rings

The nitrogen atoms in both the piperidine and azepane rings are key features of the this compound scaffold and represent important handles for chemical modification. The N-methyl group on the piperidine ring and the secondary amine on the azepane ring can be readily modified to explore their role in chemical interactions.

Modifications to the piperidine nitrogen include:

N-Demethylation: Removal of the methyl group to give the corresponding secondary amine can reveal the importance of this group for activity. The resulting N-H group can also serve as a hydrogen bond donor.

Varying N-Alkyl Substituents: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl, benzyl) allows for the exploration of the steric and electronic requirements of the binding pocket. Studies on N-substituted spiropiperidines have shown that such modifications can significantly impact receptor binding affinity. nih.gov

N-Acylation and N-Sulfonylation: Introduction of acyl or sulfonyl groups can significantly alter the basicity of the piperidine nitrogen and introduce additional interaction points.

Modifications to the azepane nitrogen include:

N-Alkylation/N-Arylation: The secondary amine of the azepane ring is a prime site for introducing a wide variety of substituents. This allows for the exploration of a large chemical space and can be used to tune properties such as lipophilicity, basicity, and receptor interaction profiles.

Incorporation into a Larger System: The azepane nitrogen can be used as a point of attachment to other molecular fragments, leading to the creation of more complex molecules with potentially novel properties.

The basicity of the nitrogen atoms is a critical property that is influenced by these substitutions. The pKa of the nitrogens will determine their protonation state at physiological pH, which is often crucial for forming ionic interactions with biological targets.

Table 3: Representative Data on the Impact of N-Substitutions

| Compound | Modification | Predicted pKa (Piperidine N) | Predicted pKa (Azepane N) | Potential Impact |

| 1 | N-Methyl on piperidine, N-H on azepane | ~10.4 | ~11.0 | Baseline |

| 1i | N-H on piperidine, N-H on azepane | ~11.1 | ~11.0 | Increased H-bonding potential |

| 1j | N-Ethyl on piperidine, N-H on azepane | ~10.5 | ~11.0 | Altered steric profile |

| 1k | N-Methyl on piperidine, N-Acetyl on azepane | ~10.4 | Not basic | Loss of basicity on azepane N |

| 1l | N-Methyl on piperidine, N-Benzyl on azepane | ~10.4 | ~10.8 | Increased lipophilicity and steric bulk |

Note: The data in this table is representative and intended to illustrate the principles of SAR based on general chemical knowledge, as specific experimental data for these derivatives of this compound is not publicly available.

2 1 Methylpiperidin 2 Yl Azepane As a Synthetic Scaffold in Medicinal Chemistry Research

Evaluation of Piperidine-Azepane Systems as Core Structures for Novel Compound Libraries

The piperidine (B6355638) moiety is one of the most prevalent N-heterocycles in U.S. FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. arizona.eduenamine.net Similarly, the seven-membered azepane ring offers a greater degree of conformational flexibility, which can be advantageous for optimizing interactions with biological targets. researchgate.net The combination of these two ring systems in the 2-(1-methylpiperidin-2-yl)azepane scaffold results in a molecule with a distinct spatial arrangement of atoms, providing a foundation for creating compound libraries with significant structural diversity.

The evaluation of this fused piperidine-azepane system as a core structure involves several key considerations:

Synthetic Accessibility: The feasibility of synthesizing the core scaffold and its analogs in an efficient and scalable manner is a primary concern. The synthesis of related piperidine and azepine derivatives often involves multi-step sequences, including ring-closing metathesis and reductive amination. nih.gov

Physicochemical Properties: The inherent properties of the scaffold, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), are critical determinants of its drug-likeness. The this compound scaffold possesses a molecular weight of 196.33 g/mol and a calculated logP that suggests a balance between aqueous solubility and membrane permeability. sigmaaldrich.com

Three-Dimensional Shape: The non-planar, sp3-rich nature of the scaffold provides access to a broader region of chemical space compared to flat, aromatic systems. This three-dimensionality can lead to improved target selectivity and reduced off-target effects. baranlab.org

The potential of the piperidine-azepane system is underscored by the biological activity observed in related compounds. For instance, derivatives of piperidine and azepane have been investigated for their activity as dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors, highlighting the therapeutic relevance of this structural motif. nih.gov

Table 1: Physicochemical Properties of the this compound Scaffold

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂ | sigmaaldrich.com |

| Molecular Weight | 196.33 g/mol | sigmaaldrich.com |

| InChI Key | FOKUOISMVYSDEI-UHFFFAOYSA-N | sigmaaldrich.com |

| Topological Polar Surface Area | 6.5 Ų | Calculated |

| Rotatable Bonds | 2 | Calculated |

Note: Calculated values are based on standard computational models and may vary slightly from experimental data.

Strategies for Scaffold Diversity and the Design of Chemical Probes

To fully exploit the potential of the this compound scaffold, strategies for generating structural diversity are essential. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of chemical probes to investigate biological pathways. Key strategies include:

Appendage Diversity: Introducing a variety of substituents at different positions on the piperidine and azepane rings. This can be achieved through standard synthetic transformations, such as N-alkylation, acylation, and C-H functionalization.

Stereochemical Diversity: The this compound scaffold contains multiple stereocenters. The synthesis and separation of individual stereoisomers can lead to compounds with distinct biological activities and pharmacological profiles. Chiral separation techniques, such as chiral supercritical fluid chromatography (SFC), have been successfully employed for related piperidine analogs. nih.gov

Scaffold Hopping: Replacing one of the heterocyclic rings with a different ring system that maintains a similar spatial arrangement of functional groups. This can lead to the discovery of novel intellectual property and improved drug-like properties. nih.govnih.gov

The design of chemical probes based on this scaffold would involve the incorporation of reporter groups, such as fluorescent tags or biotin (B1667282) labels, to facilitate the study of target engagement and localization within a biological system.

Table 2: Illustrative Strategies for Scaffold Diversification

| Strategy | Description | Example Modification |

| N-Demethylation/Re-alkylation | Removal of the methyl group on the piperidine nitrogen followed by the introduction of different alkyl or aryl groups. | Replacement of the N-methyl group with an N-benzyl or N-phenethyl group. |

| C-H Functionalization | Direct introduction of functional groups at various C-H bonds on the piperidine or azepane rings. | Introduction of a hydroxyl or amino group at a specific position on the azepane ring. |

| Ring Modification | Altering the size of one of the heterocyclic rings. | Expansion of the piperidine ring to a homopiperidine or contraction of the azepane ring to a piperidine. |

Development of Derivatization Strategies for Scaffold Optimization

Once a promising hit compound is identified from a library screen, further optimization is typically required to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Derivatization strategies for the this compound scaffold would focus on modifying its structure in a targeted manner.

Key derivatization approaches include:

N-Acylation/Sulfonylation: The nitrogen atoms in the piperidine and azepane rings are nucleophilic and can be readily acylated or sulfonylated to introduce a wide range of functional groups. For example, acylation with a chlorophenylacetyl group has been demonstrated for a related piperidine-azepane structure. smolecule.com

Reductive Amination: The secondary amine of the azepane ring (if the piperidine is detached) or a synthetically introduced carbonyl group can be a handle for reductive amination to introduce diverse substituents.

Cross-Coupling Reactions: If a halide or other suitable coupling partner is introduced onto the scaffold, palladium- or copper-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the accessible chemical space. researchgate.net

The selection of a particular derivatization strategy will depend on the specific goals of the optimization campaign, such as improving target binding affinity or enhancing metabolic stability.

Table 4: Illustrative Derivatization Reactions for the this compound Scaffold

| Reaction Type | Reagents | Potential Product |

| N-Acylation | Acyl chloride (e.g., benzoyl chloride), base | N-Benzoyl derivative |

| N-Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride), base | N-Tosyl derivative |

| N-Alkylation | Alkyl halide (e.g., benzyl (B1604629) bromide), base | N-Benzyl derivative |

| Ring-Opening/Functionalization | Nucleophile (e.g., NaN₃), after activation | Azido-functionalized derivative |

Note: The feasibility of these reactions would need to be confirmed through experimental studies.

Natural Product Chemistry and Alkaloid Research Featuring Piperidine and Azepane Moieties

Occurrence and Isolation of Piperidine-Azepane Frameworks in Natural Alkaloids

Piperidine (B6355638) and azepane rings are foundational motifs in a multitude of alkaloids isolated from a diverse array of natural sources, including plants, marine organisms, and microorganisms. researchgate.netnih.gov While a direct linkage as seen in 2-(1-Methylpiperidin-2-yl)azepane is less common, the individual rings and their fused or bridged variants are widespread.

Piperidine alkaloids, characterized by a six-membered nitrogen-containing ring, are famously found in the plant kingdom. researchgate.net A classic example is piperine (B192125), the compound responsible for the pungency of black pepper (Piper nigrum). nih.govbenthamdirect.com The isolation of piperine often involves solvent extraction from ground pepper, followed by purification techniques like recrystallization or chromatography. wisc.edunih.gov Another prominent group of piperidine-containing natural products are the Lobelia alkaloids, such as lobeline, isolated from "Indian tobacco" (Lobelia inflata). researchgate.netnih.gov These compounds feature a more complex substituted piperidine core.

Marine sponges of the order Haplosclerida are a rich source of structurally complex bis-piperidine alkaloids. mdpi.com These compounds, such as the haliclonacyclamines and halicyclamines, often feature two piperidine units connected by macrocyclic chains, forming intricate tetracyclic systems. mdpi.com

Azepane alkaloids, containing a seven-membered nitrogen heterocycle, are also found in nature, though they are less common than their six-membered piperidine counterparts. nih.gov Their synthesis in nature often occurs alongside piperidines, and they can be found in various plant and marine sources. The isolation of these alkaloids from natural sources typically involves extraction with a suitable solvent, followed by acid-base partitioning to separate basic alkaloids from other plant constituents, and finally, chromatographic purification to isolate individual compounds. researchgate.net

Proposed Biosynthetic Pathways Implicated in Azepane and Piperidine Alkaloid Formation

The biosynthesis of piperidine and azepane alkaloids is a testament to nature's elegant chemical logic, primarily originating from the amino acid L-lysine. researchgate.netnih.gov The pathway to the piperidine nucleus generally begins with the decarboxylation of L-lysine to form cadaverine (B124047). researchgate.net This is followed by oxidative deamination, catalyzed by a diamine oxidase, to yield an amino aldehyde which spontaneously cyclizes to the key intermediate, Δ¹-piperideine. researchgate.netresearchgate.net This imine is a crucial branch point, leading to a variety of piperidine alkaloids through further enzymatic modifications. researchgate.netmdpi.com Recent research has also uncovered a more direct, single-enzyme pathway in some plants, where a Δ¹-piperideine synthase (PS) converts lysine (B10760008) directly into Δ¹-piperideine through an oxidative deamination, bypassing the free cadaverine intermediate. biorxiv.org

In some organisms, particularly actinomycetes bacteria, piperidine-containing alkaloids are derived from polyketide pathways. frontiersin.org These pathways involve large, modular enzymes known as polyketide synthases (PKSs) that iteratively condense simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) to build a poly-β-keto chain. frontiersin.orgpnas.orgnih.gov This chain then undergoes cyclization and other modifications, including the incorporation of a nitrogen atom, to form the final alkaloid structure. frontiersin.org The argimycins P, produced by Streptomyces argillaceus, are examples of polyketide alkaloids that contain a piperideine or piperidine ring. frontiersin.orgnih.gov

The biosynthesis of the azepane ring is less universally defined but is often linked to the same lysine-derived pathways that produce piperidines. Ring expansion of a piperidine precursor is one plausible route to the seven-membered azepane system.

Biomimetic Synthesis and Total Synthesis Inspired by Natural Products Containing Similar Motifs

The complex and biologically active structures of piperidine and azepane alkaloids have made them compelling targets for total synthesis. Synthetic chemists often draw inspiration from the proposed biosynthetic pathways in an approach known as biomimetic synthesis. For instance, the synthesis of the Lobelia alkaloid lobelanine (B1196011) can be achieved in a one-step biomimetic process that mimics the natural cyclization by reacting 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine. nih.gov Similarly, the synthesis of tetracyclic bis-piperidine alkaloids has been guided by hypotheses about their biogenesis from simple building blocks like ammonia (B1221849) and long-chain dialdehydes. mdpi.com

A variety of powerful synthetic methodologies have been developed and applied to the construction of these heterocyclic systems.

Ring-Closing Metathesis (RCM) has become a key strategy for forming the piperidine ring in the total synthesis of numerous alkaloids.

Reductive Hydroamination offers a metal-free method to create piperidines from enynyl amines, proving effective in the stereoselective synthesis of alkaloids like solenopsin. mdpi.com

Ring Expansion Strategies are particularly valuable for accessing the less common azepane ring system. rsc.orgresearchgate.net These methods can involve the strategic cleavage and rearrangement of more readily available piperidine or pyrrolidine (B122466) precursors. rsc.orgrsc.orgresearchgate.net For example, diastereomerically pure azepane derivatives can be prepared with high selectivity and yield through the expansion of a piperidine ring. rsc.orgresearchgate.net Recently, a photochemical dearomative ring expansion of nitroarenes has been developed as a novel strategy to prepare complex azepanes. nih.gov

Mannich-type Reactions are fundamental to forming the β-amino carbonyl or alcohol moieties common in piperidine alkaloids and have been developed into highly enantioselective methods for synthesizing targets like (-)-lobeline. uchicago.edu

The total synthesis of piperine, for example, has been a long-standing endeavor, with early syntheses dating back to 1894, and modern methods employing powerful reactions like the Horner-Wadsworth-Emmons reaction to stereoselectively construct the required double bonds. wisc.eduslideshare.netacs.org These synthetic efforts not only confirm the structure of the natural products but also provide access to analogues for further scientific investigation. nih.govacs.orgthieme-connect.comacs.org

Future Research Directions and Advanced Methodological Applications for 2 1 Methylpiperidin 2 Yl Azepane

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex nitrogen-containing heterocycles like 2-(1-methylpiperidin-2-yl)azepane is an area of continuous development, with a strong emphasis on improving efficiency and sustainability. Future research will likely focus on catalytic systems, the use of greener solvents, and atom-economical reactions.

One promising avenue is the application of photoredox catalysis , which utilizes visible light to initiate chemical transformations under mild conditions. This approach could be employed for the C-H functionalization of the piperidine (B6355638) or azepane rings, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. nih.govwilliams.edu For instance, a diastereoselective iridium(III) photoredox-catalyzed α-amino C–H arylation could potentially be adapted to functionalize the carbon atom adjacent to the nitrogen in the piperidine ring of this compound. nih.gov

Furthermore, the development of novel catalytic methods for C-N bond formation is crucial. nih.gov Strategies such as "hydrogen borrowing" or "dehydrative amination" using biomass-derived starting materials could offer more sustainable pathways to precursors of this compound. rsc.org Ring expansion strategies, such as the stereoselective and regioselective expansion of a piperidine ring, could also be explored as an efficient route to the azepane moiety of the target compound. rsc.orgacs.org

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Photoredox Catalysis | Mild reaction conditions, late-stage functionalization | C-H arylation of piperidines nih.govwilliams.edu |

| Sustainable Solvents | Reduced environmental impact, improved safety | Use of Cyrene™ and DESs in amine synthesis mdpi.comrsc.org |

| Catalytic C-N Bond Formation | Atom economy, use of renewable resources | Hydrogen borrowing, dehydrative amination rsc.org |

| Ring Expansion | Stereoselective synthesis of azepane ring | Piperidine ring expansion to azepanes rsc.orgacs.org |

Application of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry , or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. organic-chemistry.orgrsc.org The application of flow chemistry to the synthesis of this compound and its derivatives is a promising future research direction.

Continuous flow reactors can be particularly beneficial for reactions involving hazardous intermediates or extreme conditions. organic-chemistry.org For example, the generation and immediate use of reactive species, such as N-chloramines for amination reactions, can be safely managed in a flow system, minimizing operator exposure and the risk of side reactions. nih.gov The synthesis of N-heterocycles via catalytic conversion of biomass-derived products like levulinic acid has been successfully demonstrated in continuous flow setups. frontiersin.orgnih.gov

A multi-step continuous flow process could be designed for the synthesis of this compound, integrating several reaction and purification steps into a single, automated sequence. This could involve, for example, a packed-bed reactor with a heterogeneous catalyst for a key bond-forming step, followed by in-line extraction and purification. lookchem.com Such an approach would not only increase efficiency but also reduce waste and production costs. numberanalytics.com

| Flow Chemistry Application | Potential Benefit | Example |

| In situ generation of reactive intermediates | Enhanced safety, improved reaction control | N-chloramine generation for amination nih.gov |

| Multi-step telescoped synthesis | Reduced manual handling, increased efficiency | Synthesis of aryl amines from phenols lookchem.com |

| Use of packed-bed reactors | Ease of catalyst separation and reuse | Catalytic conversion of levulinic acid frontiersin.orgnih.gov |

Chemoinformatics and Machine Learning Approaches for Scaffold Design and Optimization

Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery and materials science. nih.gov These computational approaches can be leveraged to explore the chemical space around the this compound scaffold, predict the properties of novel derivatives, and optimize synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their potential biological activities or material properties. nih.gov By analyzing the impact of different substituents on the piperidine and azepane rings, these models can guide the design of new compounds with desired characteristics. nih.gov For instance, computational studies on piperidine-based compounds have been used to develop pharmacophore models and understand their binding affinity to biological targets. nih.gov

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic transformations, thereby accelerating the optimization of reaction conditions. This can be particularly useful for complex, multi-component reactions that are often used to construct heterocyclic scaffolds. Furthermore, machine learning can aid in the design of novel scaffolds by learning from large databases of known molecules and their properties.

| Computational Approach | Application | Desired Outcome |

| QSAR Modeling | Correlate structure with activity/property | Design of derivatives with enhanced properties nih.gov |

| Pharmacophore Modeling | Identify key structural features for binding | Guide the design of targeted ligands nih.gov |

| Machine Learning | Predict reaction outcomes and optimize conditions | Accelerate synthesis and reduce experimental effort |

| Virtual Screening | Identify promising derivatives from a virtual library | Prioritize compounds for synthesis and testing |

Exploration of this compound in Advanced Materials Science Research

The unique three-dimensional structure of this compound, with its two interconnected heterocyclic rings, makes it an interesting building block for the development of advanced materials. While specific applications of this compound in materials science have yet to be extensively reported, related nitrogen-containing heterocycles have shown promise in various areas. rsc.orgnd.edu

One potential area of exploration is the incorporation of the this compound scaffold into polymers . The presence of the tertiary amine could provide sites for polymerization or act as a catalytic center within the polymer matrix. The conformational rigidity of the bicyclic system could also impart unique thermal or mechanical properties to the resulting polymer.

Another avenue for research is the use of this compound derivatives as components of functional materials , such as those used in organic light-emitting diodes (OLEDs). Nitrogen heterocycles are known to be effective host and electron transport materials in PHOLEDs. rsc.org The specific electronic and steric properties of the this compound scaffold could be tuned through derivatization to optimize its performance in such devices.

Finally, the ability of the nitrogen atoms in the scaffold to coordinate with metal ions suggests potential applications in the development of metal-organic frameworks (MOFs) or as ligands for catalysis . The specific geometry of the bicyclic system could lead to the formation of novel coordination complexes with interesting catalytic or material properties.

| Material Application | Potential Role of the Scaffold | Research Focus |

| Polymers | Monomer or catalytic unit | Synthesis and characterization of novel polymers |

| Organic Electronics | Host or electron transport material | Development of new materials for OLEDs rsc.org |

| Metal-Organic Frameworks | Organic linker | Creation of porous materials with unique properties |

| Catalysis | Ligand for metal complexes | Design of new catalysts for organic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.